molecular formula C25H21NO B5058053 1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole

1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole

Cat. No.: B5058053
M. Wt: 351.4 g/mol
InChI Key: ROBDPXNJRSPUDJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole is a heterocyclic compound that features a unique fusion of chromene and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4-diphenyl-4H-chromene with 1,3-dimethylpyrrole in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of catalysts and solvents is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3-dimethyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO/c1-17-22-20-15-9-10-16-21(20)27-25(19-13-7-4-8-14-19)24(22)26(2)23(17)18-11-5-3-6-12-18/h3-16,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBDPXNJRSPUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=CC=CC=C3OC2C4=CC=CC=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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